Cas no 1355929-10-0 (N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide
- N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
- Z1158477366
- 1355929-10-0
- EN300-26687463
- N-[cyano-(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
- AKOS033120172
-
- インチ: 1S/C13H10FN3OS/c1-8-16-12(7-19-8)13(18)17-11(6-15)9-4-2-3-5-10(9)14/h2-5,7,11H,1H3,(H,17,18)
- InChIKey: BRSSBHNAJGYMHF-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC(=C1)C(NC(C#N)C1C=CC=CC=1F)=O
計算された属性
- せいみつぶんしりょう: 275.05286129g/mol
- どういたいしつりょう: 275.05286129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 94Ų
N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687463-0.05g |
N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide |
1355929-10-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide 関連文献
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N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamideに関する追加情報
N-Cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide: A Comprehensive Overview
N-Cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide (CAS No. 1355929-10-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide is characterized by a thiazole ring substituted with a cyano group, a fluorinated phenyl group, and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which are key to its biological activity. The cyano group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The fluorinated phenyl group adds further complexity and can enhance the lipophilicity and metabolic stability of the compound.
The synthesis of N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide has been reported in several studies. One common approach involves the reaction of 2-methylthiazole-4-carboxylic acid with cyano(2-fluorophenyl)methylamine in the presence of a coupling reagent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole). This method provides a high yield and purity of the desired product. Another approach involves the reaction of 2-methylthiazole-4-carboxylic acid chloride with cyano(2-fluorophenyl)methanamine in an inert solvent such as dichloromethane. Both methods have been optimized to ensure efficient and reproducible synthesis.
Recent research has focused on the biological activities of N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported that N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.
In addition to its antimicrobial properties, N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective toxicity towards cancer cells is attributed to the unique structural features of the molecule, which allow it to interact with specific cellular targets involved in cell proliferation and survival.
The potential therapeutic applications of N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide have led to increased interest in its development as a drug candidate. Preclinical studies have demonstrated its safety profile in animal models, with no significant toxicity observed at therapeutic doses. These findings have paved the way for further clinical trials to evaluate its efficacy and safety in human subjects.
In conclusion, N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide (CAS No. 1355929-10-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups contribute to its antimicrobial and anticancer properties. Ongoing research continues to explore its mechanisms of action and optimize its use in medicinal chemistry. As more data becomes available from clinical trials, this compound may emerge as a valuable tool in the treatment of various diseases.
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